molecular formula C19H12Cl2O3 B1681835 [4-(3,5-Dichlorophenyl)-3,5-dihydroxyphenyl]-phenylmethanone CAS No. 1054451-07-8

[4-(3,5-Dichlorophenyl)-3,5-dihydroxyphenyl]-phenylmethanone

Cat. No.: B1681835
CAS No.: 1054451-07-8
M. Wt: 359.2 g/mol
InChI Key: CRNLOOZHRPDURJ-UHFFFAOYSA-N
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Description

SMM-189 is a potent and selective CB2 inverse agonist, which acts as a noncompetitive inhibitor of CP 55,940. The ability of SMM-189 to regulate microglial activation, in terms of chemokine expression and cell morphology, has been determined. SMM-189 possesses acceptable biopharmaceutical properties. Cannabinoid receptor 2 agonists and inverse agonists are emerging as new therapeutic options for a spectrum of autoimmune-related disease. Of particular interest, is the ability of CB2 ligands to regulate microglia function in neurodegenerative diseases and traumatic brain injury.

Properties

CAS No.

1054451-07-8

Molecular Formula

C19H12Cl2O3

Molecular Weight

359.2 g/mol

IUPAC Name

[4-(3,5-dichlorophenyl)-3,5-dihydroxyphenyl]-phenylmethanone

InChI

InChI=1S/C19H12Cl2O3/c20-14-6-12(7-15(21)10-14)18-16(22)8-13(9-17(18)23)19(24)11-4-2-1-3-5-11/h1-10,22-23H

InChI Key

CRNLOOZHRPDURJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)C3=CC(=CC(=C3)Cl)Cl)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)C3=CC(=CC(=C3)Cl)Cl)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SMM-189;  SMM 189;  SMM189.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(3,5-Dichlorophenyl)-3,5-dihydroxyphenyl]-phenylmethanone
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[4-(3,5-Dichlorophenyl)-3,5-dihydroxyphenyl]-phenylmethanone
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[4-(3,5-Dichlorophenyl)-3,5-dihydroxyphenyl]-phenylmethanone
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[4-(3,5-Dichlorophenyl)-3,5-dihydroxyphenyl]-phenylmethanone
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[4-(3,5-Dichlorophenyl)-3,5-dihydroxyphenyl]-phenylmethanone
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[4-(3,5-Dichlorophenyl)-3,5-dihydroxyphenyl]-phenylmethanone

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